[4-[[4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone

Catalog No.
S548290
CAS No.
1351761-44-8
M.F
C19H21F4N5O3
M. Wt
443.39535
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-[[4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2...

CAS Number

1351761-44-8

Product Name

[4-[[4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone

IUPAC Name

[4-[[4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone

Molecular Formula

C19H21F4N5O3

Molecular Weight

443.39535

InChI

InChI=1S/C19H21F4N5O3/c1-3-24-16-12(19(21,22)23)10-25-18(27-16)26-14-9-13(20)11(8-15(14)30-2)17(29)28-4-6-31-7-5-28/h8-10H,3-7H2,1-2H3,(H2,24,25,26,27)

InChI Key

XCFLWTZSJYBCPF-UHFFFAOYSA-N

SMILES

CCNC1=NC(=NC=C1C(F)(F)F)NC2=C(C=C(C(=C2)F)C(=O)N3CCOCC3)OC

Solubility

Soluble in DMSO, not in water

Synonyms

GNE7915; GNE 7915; GNE-7915.

Description

The exact mass of the compound [4-[[4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone is 443.15805 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Search for Biological Activity: Scientific literature databases haven't yielded any published studies exploring the biological activity of this specific compound.
  • Commercially Available Compound: This compound is listed by chemical suppliers, suggesting potential interest for further investigation but without specifying its research applications [].
  • Pyrimidine ring

    This heterocyclic ring is present in many biologically important molecules like DNA and RNA. Its presence could be of interest for researchers investigating novel drugs [].

  • Trifluoromethyl group (CF3)

    This group can enhance the binding affinity of a molecule to a biological target, potentially improving drug characteristics [].

  • Morpholine ring

    This ring is found in several approved drugs and can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.8

Exact Mass

443.15805

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

GNE-7915

Dates

Modify: 2023-08-15
1: Kavanagh ME, Doddareddy MR, Kassiou M. The development of CNS-active LRRK2 inhibitors using property-directed optimisation. Bioorg Med Chem Lett. 2013 Jul 1;23(13):3690-6. doi: 10.1016/j.bmcl.2013.04.086. Epub 2013 May 9. PubMed PMID: 23721803.
2: Estrada AA, Liu X, Baker-Glenn C, Beresford A, Burdick DJ, Chambers M, Chan BK, Chen H, Ding X, DiPasquale AG, Dominguez SL, Dotson J, Drummond J, Flagella M, Flynn S, Fuji R, Gill A, Gunzner-Toste J, Harris SF, Heffron TP, Kleinheinz T, Lee DW, Le Pichon CE, Lyssikatos JP, Medhurst AD, Moffat JG, Mukund S, Nash K, Scearce-Levie K, Sheng Z, Shore DG, Tran T, Trivedi N, Wang S, Zhang S, Zhang X, Zhao G, Zhu H, Sweeney ZK. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. J Med Chem. 2012 Nov 26;55(22):9416-33. doi: 10.1021/jm301020q. Epub 2012 Oct 15. PubMed PMID: 22985112.

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